Synthesis and characterization of 1-(Furan-2-ylmethyl)-3-phenylthiourea
Synthesis and characterization of 1-(Furan-2-ylmethyl)-3-phenylthiourea
An In-Depth Technical Guide to the Synthesis and Characterization of 1-(Furan-2-ylmethyl)-3-phenylthiourea
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of 1-(Furan-2-ylmethyl)-3-phenylthiourea, a molecule of significant interest in medicinal chemistry and materials science. Thiourea derivatives incorporating heterocyclic moieties like furan are recognized for their diverse biological activities, including antimicrobial and anticancer properties.[1][2][3] This document is intended for researchers, chemists, and drug development professionals, offering not just a procedural methodology but also the underlying scientific rationale for key experimental decisions. We will cover the quintessential nucleophilic addition reaction, purification strategies, and a full suite of spectroscopic and analytical characterization techniques required to validate the molecular structure and purity of the target compound.
Introduction: The Scientific Rationale
Thiourea and its derivatives represent a versatile class of organic compounds with the general structure R¹R²NC(=S)NR³R⁴. The presence of both sulfur and nitrogen atoms allows them to act as potent ligands in coordination chemistry and to participate in extensive hydrogen bonding, a key feature influencing their biological activity.[4] The incorporation of a furan ring, a five-membered aromatic heterocycle, is a common strategy in medicinal chemistry to develop compounds with a broad spectrum of pharmacological effects, including antibacterial, anti-inflammatory, and antitumor activities.[5][6]
The target molecule, 1-(Furan-2-ylmethyl)-3-phenylthiourea, combines the thiourea backbone with a furan-2-ylmethyl group on one nitrogen and a phenyl group on the other. This specific architecture makes it a compelling candidate for biological screening and a valuable building block in organic synthesis. The most direct and efficient synthetic route to such unsymmetrical thioureas is the coupling reaction between a primary amine and an isothiocyanate, a method lauded for its high yields and operational simplicity.[7][8]
This guide provides a detailed protocol for this synthesis and outlines the critical characterization steps to ensure the identity and purity of the final product, thereby establishing a trustworthy and reproducible scientific workflow.
Synthesis of 1-(Furan-2-ylmethyl)-3-phenylthiourea
The synthesis proceeds via the nucleophilic addition of the primary amine group of furan-2-ylmethanamine (furfurylamine) to the electrophilic carbon atom of phenyl isothiocyanate.
Reaction Mechanism and Rationale
The lone pair of electrons on the nitrogen atom of furfurylamine attacks the electron-deficient carbon of the isothiocyanate group (-N=C=S). This forms a zwitterionic intermediate which rapidly undergoes a proton transfer to yield the stable thiourea product. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or ethanol, which can solvate the reactants without interfering with the reaction mechanism. The reaction is generally exothermic and proceeds efficiently at room temperature.
Caption: Synthetic pathway for 1-(Furan-2-ylmethyl)-3-phenylthiourea.
Detailed Experimental Protocol
Materials and Reagents:
-
Furan-2-ylmethanamine (Furfurylamine), ≥99%
-
Phenyl isothiocyanate, ≥99%
-
Ethanol (Absolute), ACS Grade
-
Deionized Water
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter flask
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve furan-2-ylmethanamine (e.g., 10 mmol, 0.971 g) in 30 mL of absolute ethanol.
-
Reagent Addition: While stirring at room temperature, add phenyl isothiocyanate (10 mmol, 1.20 mL, 1.35 g) dropwise to the amine solution over a period of 5-10 minutes. Causality Note: The dropwise addition helps to control the initial exothermic reaction.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A white precipitate of the product will typically begin to form.
-
Work-up and Isolation: After the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Purification (Recrystallization): Transfer the crude product to a beaker and dissolve it in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration. Trustworthiness Note: Recrystallization is a critical step. A sharp, consistent melting point for the recrystallized product is a primary indicator of high purity.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Characterization and Data Analysis
Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized 1-(Furan-2-ylmethyl)-3-phenylthiourea.
Caption: Workflow for the characterization of the synthesized compound.
Physical Properties
| Property | Expected Result | Purpose |
| Appearance | White to off-white crystalline solid | Preliminary identification |
| Melting Point | A sharp, defined range (e.g., 1-2 °C). (Literature value for Phenylthiourea is ~154 °C[9]) | Indicator of purity |
Spectroscopic Analysis
A. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the functional groups present in the molecule. The coordination of a thiourea ligand induces significant changes in its spectroscopic signatures.[4]
| Wavenumber (cm⁻¹) | Assignment | Significance |
| 3150 - 3350 | N-H Stretching | Confirms the presence of the secondary amine groups in the thiourea moiety.[10] |
| 3000 - 3100 | Aromatic C-H Stretching | Indicates the phenyl and furan rings. |
| ~2900 | Aliphatic C-H Stretching | Corresponds to the methylene (-CH₂-) bridge. |
| 1580 - 1600 | C=C Stretching (Aromatic) | Confirms the presence of the aromatic rings. |
| 1500 - 1550 | N-H Bending / C-N Stretching | Coupled vibrations characteristic of the thiourea backbone.[11] |
| 1000 - 1300 | C-O-C Stretching (Furan) | Characteristic absorption for the furan ether linkage. |
| 700 - 850 | C=S Stretching | A key band confirming the thiocarbonyl group. This band can be weak.[10][12] |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR (in DMSO-d₆):
-
δ ~9.8 ppm (singlet, 1H): N-H proton adjacent to the phenyl group.
-
δ ~8.2 ppm (triplet, 1H): N-H proton adjacent to the furfuryl group.
-
δ ~7.6 ppm (doublet, 1H): Furan proton at position 5.
-
δ 7.1-7.5 ppm (multiplet, 5H): Phenyl ring protons.
-
δ ~6.4 ppm (doublet of doublets, 1H): Furan proton at position 4.
-
δ ~6.3 ppm (doublet, 1H): Furan proton at position 3.
-
δ ~4.8 ppm (doublet, 2H): Methylene (-CH₂-) protons.
-
-
¹³C NMR (in DMSO-d₆):
-
δ ~181 ppm: Thiocarbonyl carbon (C=S).
-
δ ~151 ppm: Furan carbon at position 2.
-
δ ~142 ppm: Furan carbon at position 5.
-
δ ~139 ppm: Phenyl carbon attached to nitrogen.
-
δ 122-129 ppm: Phenyl carbons.
-
δ ~110 ppm: Furan carbon at position 4.
-
δ ~108 ppm: Furan carbon at position 3.
-
δ ~39 ppm: Methylene carbon (-CH₂-).
-
C. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
| m/z Value | Assignment |
| ~232 | [M]⁺ Molecular Ion |
| ~135 | [C₆H₅NCS]⁺ Fragment |
| ~97 | [C₅H₅O-CH₂-NH]⁺ Fragment |
| ~81 | [C₅H₅O]⁺ Fragment (Furfuryl cation) |
| ~77 | [C₆H₅]⁺ Fragment (Phenyl cation) |
Elemental Analysis
This technique provides the percentage composition of elements (C, H, N, S) in the compound, which is compared against the theoretical values calculated from the molecular formula (C₁₂H₁₂N₂OS).
| Element | Theoretical % | Found % |
| Carbon | 62.04 | ± 0.4% |
| Hydrogen | 5.21 | ± 0.4% |
| Nitrogen | 12.06 | ± 0.4% |
| Sulfur | 13.80 | ± 0.4% |
Biological Context and Significance
The structural motifs present in 1-(Furan-2-ylmethyl)-3-phenylthiourea are associated with a wide range of biological activities. Furan-containing compounds are known to possess significant antibacterial, antifungal, anti-inflammatory, and antiviral properties.[1][3] Specifically, thiourea derivatives have been investigated as potent antimicrobial agents.[2][13] For example, 1-Benzoyl-3-furan-2-ylmethyl-thiourea has demonstrated antibacterial activity against several pathogenic strains.[1] The synthesized compound, therefore, serves as a promising lead structure for further modification and screening in drug discovery programs, particularly in the development of new antimicrobial agents.
Conclusion
This guide has detailed a reliable and efficient method for the synthesis of 1-(Furan-2-ylmethyl)-3-phenylthiourea via the reaction of furfurylamine and phenyl isothiocyanate. The provided step-by-step protocols for synthesis, purification, and characterization establish a self-validating workflow crucial for scientific integrity. The comprehensive analytical data, including FT-IR, NMR, and MS, provide the necessary evidence to confirm the structure and purity of the target molecule. The established biological relevance of the furan and thiourea scaffolds underscores the importance of this compound as a valuable candidate for further investigation in medicinal chemistry and materials science.
References
-
Lang, S. A., & Lin, Y. I. (2008). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters. [Link]
-
Various Authors. Preparation of thioureas from isothiocyanates and amines. ResearchGate. [Link]
-
Friscic, T., & James, S. L. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. PMC. [Link]
-
Limban, C., et al. (2018). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. MDPI. [Link]
-
Bernardo, A. R., et al. (2009). Synthesis of thiourea-tethered C-glycosyl amino acids via isothiocyanate-amine coupling. PubMed. [Link]
-
Sathiyaraj, S., & Sree, S. P. (2015). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal. [Link]
-
Organic Chemistry Portal. Synthesis of thioureas by thioacylation. Organic Chemistry Portal. [Link]
-
Inam, A., et al. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Population Therapeutics and Clinical Pharmacology. [Link]
-
Wujec, M., et al. (2021). Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amines. Molecules. [Link]
-
Iovine, V., et al. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry. [Link]
-
JETIR. (2023). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. JETIR. [Link]
-
Pérez, H., et al. (2008). 1-Furoyl-3-methyl-3-phenylthiourea. ResearchGate. [Link]
-
Pérez, H., et al. (2008). 1-Furoyl-3-methyl-3-phenylthiourea. PMC. [Link]
-
Alabi, K. A., et al. (2018). Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea. ResearchGate. [Link]
-
Various Authors. (2012). Synthesis and biological activity of a new type of thiourea derivatives. ResearchGate. [Link]
-
Sharma, D., & Mayank. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
-
WJPR. (2023). Pharmacological activity of furan derivatives. WJPR. [Link]
-
PubChem. Phenylthiourea. PubChem. [Link]
-
Pérez, H., et al. (2008). 1-Furoyl-3-methyl-3-phenylthiourea. ResearchGate. [Link]
-
PubChem. 1-[(3-Fluorophenyl)methyl]-1-(furan-2-ylmethyl)-3-(2-methoxy-5-methylphenyl)thiourea. PubChem. [Link]
-
SpectraBase. 1-(4-Bromo-phenyl)-3-(tetrahydro-furan-2-ylmethyl)-thiourea - Optional[13C NMR]. SpectraBase. [Link]
-
Popiolek, L., & Kosikowska, U. (2018). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules. [Link]
-
IJCRT. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. [Link]
-
Sanna, D., et al. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. MDPI. [Link]
-
Alabi, K. A., et al. (2018). Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea. ResearchGate. [Link]
-
NIST. Thiourea, phenyl-. NIST WebBook. [Link]
-
Singh, R. B., & Singh, P. K. (2011). Synthesis and antimicrobial activities of substituted phenylthioureas. JOCPR. [Link]
-
PubChem. 1-Methyl-3-phenylthiourea. PubChem. [Link]
-
ResearchGate. IR spectrum of furan-2-aldehyde-N-phenylthiosemicarbazone. ResearchGate. [Link]
-
ResearchGate. 1 H NMR spectrum of (1c) 1-(4-methylphenyl)-3-phenyl-thiourea (CHCl3-d). ResearchGate. [Link]
-
NIST. Thiourea, N-methyl-N'-phenyl-. NIST WebBook. [Link]
Sources
- 1. ijabbr.com [ijabbr.com]
- 2. Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. iosrjournals.org [iosrjournals.org]
- 11. jetir.org [jetir.org]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
